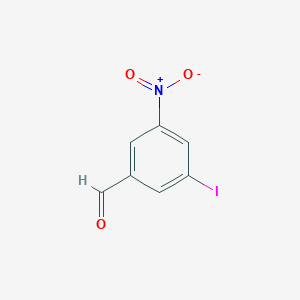

3-Iodo-5-nitrobenzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a class of organic compounds that are foundational to numerous chemical transformations. wisdomlib.orgwisdomlib.org These aromatic aldehydes, characterized by a benzaldehyde core with various functional groups attached to the benzene (B151609) ring, are instrumental in the synthesis of a wide array of more complex molecules. wisdomlib.orgwisdomlib.org Their significance stems from the reactivity of the aldehyde group, which readily participates in a variety of reactions, including condensations, oxidations, and reductions. Furthermore, the substituents on the aromatic ring can modulate the reactivity of the aldehyde and introduce specific functionalities into the target molecule. cdnsciencepub.com This versatility makes substituted benzaldehydes crucial starting materials and intermediates in fields such as pharmaceuticals, materials science, and agrochemicals. wisdomlib.org

Within this important class of compounds, 3-Iodo-5-nitrobenzaldehyde stands out due to its distinct substitution pattern. The presence of both an iodine atom and a nitro group on the benzaldehyde ring imparts a unique chemical personality to the molecule. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the iodo group provides a reactive site for cross-coupling reactions. This combination of features makes this compound a highly versatile and sought-after reagent in organic synthesis.

Overview of Research Domains and Academic Significance

The academic significance of this compound lies in its role as a versatile building block for the synthesis of a diverse range of organic compounds. biosynth.combldpharm.com Its applications span several research domains, including medicinal chemistry, materials science, and organic synthesis methodology development.

In medicinal chemistry, this compound serves as a key intermediate in the preparation of biologically active molecules. For instance, it has been utilized in the synthesis of chalcone (B49325) derivatives, which are investigated for their potential cytotoxic and tyrosine kinase inhibitory activities. researchgate.net The iodo and nitro functionalities allow for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships.

In the realm of materials science, the properties of molecules derived from this compound are being explored for the development of new materials with specific electronic or optical properties. The presence of the heavy iodine atom and the polar nitro group can influence the solid-state packing and intermolecular interactions of the resulting compounds. nih.govst-andrews.ac.uk

Furthermore, this compound is a valuable tool in the development of new synthetic methodologies. Its participation in various coupling reactions and other transformations allows chemists to explore novel ways to construct complex molecular architectures. The study of its reactivity contributes to a deeper understanding of fundamental organic chemistry principles.

Chemical and Physical Properties

This compound is a light orange solid with the chemical formula C₇H₄INO₃. cymitquimica.com It possesses a molecular weight of approximately 277.02 g/mol . cymitquimica.comnih.gov The purity of commercially available this compound is typically around 95%. cymitquimica.comsigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C₇H₄INO₃ | biosynth.comcymitquimica.comnih.govuni.lu |

| Molecular Weight | 277.02 g/mol | cymitquimica.comnih.gov |

| Appearance | Light orange solid | cymitquimica.com |

| Purity | 95% | cymitquimica.comsigmaaldrich.com |

| InChI Key | NMHQMPOORDLZLS-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=C(C=C(C=C1N+[O-])I)C=O | nih.govuni.lu |

Synthesis and Reactivity

The synthesis of substituted benzaldehydes, including nitro-substituted derivatives, can be achieved through various methods. A common industrial approach involves the oxidation of toluene (B28343) derivatives. chemicalbook.com For halogenated o-nitrobenzaldehyde compounds, a method has been developed involving the oxidation of a halogenated 2-nitrobenzenemethanol using a mixed oxidant system. google.com

The reactivity of this compound is largely dictated by its three functional groups: the aldehyde, the iodo group, and the nitro group. The aldehyde group can undergo typical reactions such as condensation with active methylene (B1212753) compounds to form chalcones and other derivatives. researchgate.net The iodine atom provides a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can also be a site for further chemical modification.

Applications in Contemporary Research

The unique combination of functional groups in this compound makes it a valuable intermediate in several areas of research.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular frameworks. For example, it has been used as a starting material in the synthesis of 2'-Hydroxy-3'-iodo-5'-nitrochalcones. researchgate.net

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of compounds with potential therapeutic applications. For instance, it has been used to create N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, a compound whose conformational isomers and intermolecular interactions have been studied in detail. researchgate.netiucr.org The chalcones derived from this benzaldehyde have been evaluated for their cytotoxicity against cancer cell lines and their potential to inhibit enzymes like tyrosine kinase (VEGFR-2). researchgate.net

Supramolecular Chemistry and Crystal Engineering

The presence of iodo and nitro groups in molecules derived from this compound plays a crucial role in directing their three-dimensional arrangement in the solid state. Studies on related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde (B2573510) have shown the importance of iodo-nitro and other non-covalent interactions in forming complex supramolecular structures. nih.govst-andrews.ac.uk These interactions are of great interest in the field of crystal engineering, where the goal is to design and synthesize materials with specific solid-state properties.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHQMPOORDLZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 5 Nitrobenzaldehyde

Conventional and Established Synthesis Pathways

The established synthetic routes to 3-Iodo-5-nitrobenzaldehyde primarily involve two logical bond-forming approaches: the nitration of 3-iodobenzaldehyde (B1295965) or the iodination of 3-nitrobenzaldehyde.

Nitration of 3-Iodobenzaldehyde:

This approach involves the electrophilic substitution of a nitro group onto the 3-iodobenzaldehyde backbone. The iodine atom, being an ortho-, para-director, would direct the incoming nitro group to the 2-, 4-, and 6-positions. However, the strong deactivating effect of the aldehyde group, which is a meta-director, combined with the deactivating nature of the iodine atom, makes the reaction challenging and influences the regioselectivity. The primary product is expected to be this compound due to the meta-directing influence of the aldehyde group.

A typical procedure involves the use of a nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Table 1: Illustrative Reaction Conditions for the Nitration of a Substituted Benzaldehyde (B42025)

| Parameter | Condition |

| Starting Material | 3-Iodobenzaldehyde |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Work-up | Quenching with ice water, extraction with an organic solvent |

Note: This table represents typical conditions for the nitration of a deactivated benzaldehyde and may require optimization for the specific synthesis of this compound.

Iodination of 3-Nitrobenzaldehyde:

The alternative established pathway is the direct iodination of 3-nitrobenzaldehyde. The nitro group is a strong deactivating group and a meta-director. Therefore, the incoming iodo group is directed to the 5-position. However, the deactivation of the ring by the nitro and aldehyde groups makes electrophilic iodination difficult, often requiring harsh reaction conditions.

One effective method for the iodination of deactivated aromatic compounds involves the use of iodine in the presence of a strong oxidizing agent and a strong acid, such as oleum (B3057394) (fuming sulfuric acid). This system generates a highly electrophilic iodine species capable of substituting onto the deactivated ring.

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, this translates to exploring greener nitrating and iodinating reagents and reaction conditions.

Green Nitration Approaches:

Traditional nitration with mixed acids generates significant amounts of acidic waste. Greener alternatives focus on the use of solid acid catalysts, milder nitrating agents, and solvent-free conditions. For instance, the use of clay-supported metal nitrates or zeolites as catalysts can offer improved selectivity and easier work-up. Photochemical nitration has also been explored as a green alternative, utilizing UV radiation to generate reactive nitrogen species under ambient conditions.

Green Iodination Approaches:

Similarly, green iodination methods aim to replace harsh reagents like oleum. The use of molecular iodine with a co-oxidant such as hydrogen peroxide or sodium percarbonate in a more benign solvent system is a promising approach. These methods often proceed under milder conditions and produce less hazardous by-products. Deep eutectic solvents (DESs) are also being investigated as green reaction media for various organic transformations, including electrophilic substitutions on aromatic rings.

Table 2: Comparison of Conventional and Emerging Synthetic Approaches

| Approach | Reagents | Advantages | Disadvantages |

| Conventional Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Well-established, high conversion | Harsh conditions, acidic waste |

| Green Nitration | Solid acid catalysts, Photochemical methods | Milder conditions, reusable catalysts, less waste | May have lower yields, catalyst development needed |

| Conventional Iodination | I₂ / Oleum | Effective for deactivated rings | Highly corrosive, hazardous waste |

| Green Iodination | I₂ / H₂O₂, I₂ / Sodium Percarbonate, DES | Milder reagents, safer, less waste | May not be effective for highly deactivated substrates |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the desired this compound isomer.

For the nitration of 3-iodobenzaldehyde , key parameters to optimize include:

Temperature: Lower temperatures generally favor higher selectivity for the meta-nitro product and reduce the formation of undesired ortho and para isomers, as well as oxidation by-products.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time to maximize product formation and minimize by-product accumulation.

For the iodination of 3-nitrobenzaldehyde , optimization would focus on:

Concentration of Oleum: The strength of the fuming sulfuric acid can influence the generation of the electrophilic iodine species.

Temperature and Reaction Time: Due to the harsh conditions, careful control of temperature and reaction duration is necessary to achieve a reasonable yield without significant degradation of the starting material or product.

Ratio of Iodine: The molar ratio of iodine to the substrate needs to be optimized to ensure complete conversion without the formation of poly-iodinated products.

Advanced Techniques for Isolation and Purification

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The presence of isomers and other by-products necessitates efficient separation techniques.

Crystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. For nitro-iodo aromatic compounds, solvents such as ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed.

Chromatography:

Column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate), is optimized to achieve good separation between the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) can be used for analytical purposes to assess the purity of the final product and can also be employed for preparative separations.

Table 3: Common Purification Techniques for Substituted Benzaldehydes

| Technique | Principle | Typical Solvents/Mobile Phases |

| Recrystallization | Differential solubility at varying temperatures | Ethanol, Methanol, Hexane/Ethyl Acetate |

| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate, Dichloromethane/Hexane |

| HPLC | High-resolution separation based on polarity | Acetonitrile/Water, Methanol/Water |

Reactivity Profiles and Mechanistic Investigations of 3 Iodo 5 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3-iodo-5-nitrobenzaldehyde is a key center of reactivity, participating in a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the iodo and nitro substituents on the aromatic ring.

Condensation Reactions, including Knoevenagel Condensation and its Derivatives

The aldehyde group of this compound readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups. A prominent example is the Knoevenagel condensation, which provides a versatile route for the synthesis of various substituted alkenes. In this reaction, the aldehyde reacts with an active methylene compound in the presence of a basic catalyst, such as an amine or an alkoxide, to form a new carbon-carbon double bond.

Another important class of condensation reactions is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. thermofisher.comwikipedia.org This method is highly effective for converting the aldehyde group of this compound into a vinyl group with a high degree of control over the double bond's position. libretexts.org The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are instrumental in the synthesis of stilbene (B7821643) derivatives from aromatic aldehydes. nih.gov The synthesis of stilbenes can be achieved through various catalytic methods, including the Heck and Suzuki reactions, which offer versatility and efficiency. uliege.be For instance, symmetrical stilbenes can be formed by the twofold coupling of ethene with two equivalents of a bromoarene. uliege.be

The general scheme for the synthesis of a stilbene derivative from this compound via a Wittig-type reaction is depicted below:

Scheme 1: General Wittig reaction of this compound.

The reactivity of the aldehyde in these condensation reactions is enhanced by the electron-withdrawing nature of the nitro and iodo groups, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to a variety of nucleophilic addition reactions. A primary example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon. youtube.com

The reaction of this compound with a Grignard reagent, RMgX, would proceed as follows:

Scheme 2: Grignard reaction with this compound.

These addition reactions are fundamental in constructing more complex molecular architectures from the relatively simple this compound precursor.

Transformations Involving the Nitro Group

The nitro group of this compound plays a crucial role in the molecule's reactivity, both as a site for chemical transformation and as a director of aromatic substitution.

Reductive Amination and Formation of Anilines

The most common transformation of the nitro group is its reduction to an amino group (-NH₂), which forms 3-amino-5-iodobenzaldehyde. This reduction can be accomplished using various reducing agents. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic medium, or iron (Fe) or zinc (Zn) in acidic conditions are also effective. commonorganicchemistry.comyoutube.com

The process of converting a nitro group to a primary amine, which then reacts with an aldehyde or ketone to form a secondary or tertiary amine, is known as reductive amination. masterorganicchemistry.comfrontiersin.orgorganic-chemistry.org This one-pot reaction combines the reduction of the nitro group and the subsequent imine formation and reduction. Various catalytic systems, including those based on non-noble metals, have been developed for this purpose. frontiersin.orgresearchgate.net

The reduction of the nitro group in this compound to form the corresponding aniline (B41778) is a key step in the synthesis of more complex molecules. The resulting amino group can then participate in a wide range of reactions, such as diazotization and Sandmeyer reactions, or act as a nucleophile.

Impact on Aromatic Reactivity and Substituent Effects

The nitro and iodo groups on the benzene (B151609) ring of this compound have a profound effect on its aromatic reactivity. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu The nitro group is a particularly strong deactivating group due to both its inductive and resonance effects. libretexts.org

The directing effects of these substituents are also significant. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (positions 2, 4, and 6 relative to the nitro group at position 5). youtube.com The iodo group is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.com

In this compound, the positions on the aromatic ring are influenced by all three substituents: the aldehyde, iodo, and nitro groups. The aldehyde group is also a meta-director. Therefore, any further electrophilic substitution on the ring will be directed to the position that is meta to both the aldehyde and the nitro group, which is the C4 position. The strong deactivating nature of the ring, however, means that such reactions would require harsh conditions. msu.edu

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Product Functional Group |

| Aldehyde | Knoevenagel Condensation | Active methylene compound, base | Alkene |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

| Aldehyde | Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol |

| Aldehyde | Selective Reduction | NaBH₄ | Primary alcohol |

| Aldehyde | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic acid |

| Nitro | Reduction | H₂/Pd-C or SnCl₂/HCl | Amine (Aniline) |

| Nitro | Reductive Amination | Reducing agent, Aldehyde/Ketone | Secondary/Tertiary amine |

Chemical Behavior of the Iodine Substituent

The iodine atom on the aromatic ring is a key site of reactivity, participating in a range of substitution and coupling reactions. Its lability is enhanced by the presence of the electron-withdrawing nitro and aldehyde groups, which activate the carbon-iodine bond towards nucleophilic attack and oxidative addition in metal-catalyzed processes.

Halogen exchange reactions, such as the Finkelstein reaction, offer a pathway to replace the iodine atom with another halogen. In the context of aromatic halides, these reactions are often facilitated by the presence of electron-withdrawing substituents. For this compound, the strong electron-withdrawing capacity of the nitro and aldehyde groups is expected to make the ipso-carbon more electrophilic and susceptible to nucleophilic attack by other halides.

Table 1: General Conditions for Aromatic Halogen Exchange Reactions

| Reactant Type | Reagents | Catalyst | Solvent | Temperature |

| Activated Aryl Iodide | NaBr or KBr | Cu(I) salt (optional) | DMF, DMSO | Elevated |

| Activated Aryl Iodide | CuCl | None | DMF, NMP | Elevated |

This table represents general conditions and may need optimization for this compound.

The iodine substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon bonds.

Hiyama Cross-Coupling Reaction

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known to be tolerant of a wide array of functional groups, including the nitro and aldehyde moieties present in this compound. organic-chemistry.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the activated organosilane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org An activating agent, typically a fluoride (B91410) source like TBAF, is required to form a hypervalent silicon species, which facilitates the transmetalation step. organic-chemistry.org

Given the reactivity of aryl iodides in Hiyama couplings, it is anticipated that this compound would readily participate in such transformations. wikipedia.org

Table 2: Representative Conditions for Hiyama Cross-Coupling of Aryl Iodides

| Aryl Iodide | Organosilane | Catalyst | Activator | Solvent | Yield (%) |

| 4-Iodoacetophenone | Phenyltrimethoxysilane | Pd(OAc)₂ / PCy₃ | TBAF | THF | 95 |

| 1-Iodo-4-nitrobenzene | Vinyltrimethoxysilane | PdCl₂(dppf) | TBAF | THF | 88 |

| Methyl 4-iodobenzoate | (2-Furyl)trimethoxysilane | Pd₂(dba)₃ / PPh₃ | TASF | Dioxane | 92 |

This table presents examples with structurally related compounds to illustrate the general applicability of the Hiyama coupling.

Barbier Coupling Reaction

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as magnesium, zinc, tin, or indium, to form a primary, secondary, or tertiary alcohol. wikipedia.org A key feature of the Barbier reaction is the in situ generation of the organometallic reagent. wikipedia.org In the context of this compound, the aldehyde group can act as the electrophile for an organometallic reagent generated from a separate alkyl halide. Alternatively, the aryl iodide itself could potentially form an organometallic species, which could then react with another carbonyl compound. However, the presence of the electrophilic aldehyde and the reducible nitro group within the same molecule presents challenges for the formation and stability of the organometallic intermediate. The reaction would require careful selection of the metal and reaction conditions to favor the desired coupling over side reactions.

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound raises important questions of regioselectivity and chemoselectivity. In reactions involving nucleophilic attack on the aromatic ring, the position of substitution is directed by the existing substituents. The strong electron-withdrawing nitro group exerts a powerful directing effect.

In nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the positions ortho and para to the nitro group. In this compound, the iodine is meta to the nitro group. Therefore, direct nucleophilic substitution of a hydrogen atom would likely be directed to the positions ortho and para to the nitro group (C2, C4, and C6). However, in many reactions, the iodine atom acts as a leaving group.

Chemoselectivity is a critical consideration in cross-coupling reactions. The aldehyde group is a potential site for nucleophilic attack by the organometallic reagents used in or generated during coupling reactions. For instance, in a Hiyama coupling, the organosilane, once activated, could potentially add to the aldehyde. However, under typical palladium-catalyzed conditions, the cross-coupling at the C-I bond is generally much faster, leading to high chemoselectivity for the formation of the C-C bond at the site of iodination. Similarly, the nitro group can be reduced under certain conditions, but palladium catalysts used for cross-coupling are often selected to minimize this side reaction.

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions specifically involving this compound are not extensively documented in the available literature. However, the mechanisms of the reactions it participates in are well-established for related compounds.

For halogen exchange via an SNAr mechanism, the rate-determining step is typically the formation of the Meisenheimer complex. Computational studies on analogous systems, such as nitro-substituted halobenzenes, have shown that the stability of this intermediate is significantly enhanced by the presence of electron-withdrawing groups, which delocalize the negative charge. nih.gov The transition state leading to this intermediate would reflect the development of this negative charge on the ring.

In palladium-catalyzed cross-coupling reactions , the mechanism is generally understood to proceed through a series of well-defined elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The electronic properties of the substituents on the aryl halide can influence the rates of these steps. The electron-withdrawing nitro and aldehyde groups in this compound are expected to accelerate the oxidative addition of the C-I bond to the palladium(0) catalyst. Transition state analyses of these steps in related systems have been performed using computational methods like Density Functional Theory (DFT), providing insights into the geometries and energies of the transition states. These studies help in understanding the factors that control the efficiency and selectivity of the coupling reactions.

The elucidation of precise reaction mechanisms and the characterization of transition states for this compound would require dedicated experimental kinetic studies and high-level computational modeling.

Applications of 3 Iodo 5 Nitrobenzaldehyde in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule with reactive sites that allow for its incorporation into a larger, more complex structure. 3-Iodo-5-nitrobenzaldehyde serves as an exemplary building block due to the orthogonal reactivity of its functional groups. Chemists can selectively address one functional group while leaving the others intact for subsequent transformations, enabling the stepwise and controlled assembly of intricate molecular frameworks.

The aldehyde group can undergo a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and condensations. The nitro group, a strong deactivating group, influences the reactivity of the ring and can be reduced to an amine, providing a key functional handle for further derivatization. The iodo substituent is arguably its most valuable feature, serving as a versatile precursor for transition metal-catalyzed cross-coupling reactions.

Table 1: Functional Group Reactivity and Synthetic Potential

| Functional Group | Position | Common Reactions | Synthetic Outcome |

|---|---|---|---|

| Aldehyde (-CHO) | 1 | Wittig Reaction, Grignard Addition, Reductive Amination, Condensation | Carbon chain extension, introduction of new functional groups, formation of imines/amines. |

| Iodo (-I) | 3 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings | Formation of C-C, C-N, and C-O bonds, linking the aromatic core to other molecular fragments. |

This multi-functionality allows for the design of synthetic routes where this compound acts as a central scaffold, with new appendages being added sequentially at its three reactive points to build up molecular complexity.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.gov this compound is a valuable precursor for the synthesis of such compounds, where its functional groups direct and participate in cyclization reactions.

Research has demonstrated its role in palladium-catalyzed intramolecular reactions to form complex heterocyclic systems. For instance, it is used as a starting material for the synthesis of dibenzo[b,e]azepin-11-ones. vulcanchem.com In this type of reaction, the aldehyde and iodo groups are strategically positioned to facilitate an intramolecular coupling cascade that constructs the tricyclic core of the target molecule. vulcanchem.com Another key application is in the synthesis of tetrahydroisoquinolin-4-ols, where the aldehyde facilitates the cyclization step in a palladium-catalyzed intramolecular nucleophilic addition. vulcanchem.com The presence of the nitro group often plays a crucial role in directing the regioselectivity of these cyclizations. vulcanchem.com

Intermediate for the Preparation of Other Iodinated Aromatic Systems

The C-I bond is relatively weak compared to other carbon-halogen bonds, making iodoarenes highly reactive intermediates in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can be used to generate more elaborate iodinated aromatic systems through reactions that modify the aldehyde or nitro groups while preserving the iodo functionality for a later strategic step.

For example, the aldehyde can be protected or converted into an alkene via a Wittig reaction. The resulting compound, still bearing the iodo and nitro groups, is a new iodinated aromatic intermediate that can be carried forward. Subsequently, the iodo group can be subjected to a cross-coupling reaction to introduce a new substituent. This approach allows chemists to leverage the reactivity of the iodo group at a later, more strategic point in a multi-step synthesis after other parts of the molecule have been assembled. The ability to use reagents like elemental iodine or N-iodosuccinimide in various protocols highlights the broad interest in creating such iodinated intermediates for further use. organic-chemistry.orgnih.gov

Contributions to Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov Aromatic aldehydes are common substrates in many well-known MCRs, such as the Hantzsch dihydropyridine synthesis, the Biginelli reaction, and the Povarov reaction. nih.govorganic-chemistry.org

This compound, with its reactive aldehyde group, is a suitable candidate for such reactions. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity in the initial steps of an MCR. By participating in an MCR, the 3-iodo-5-nitrophenyl scaffold can be rapidly incorporated into a larger, more complex molecule in a single, atom-economical step. The resulting product retains the iodo and nitro groups, which can then be used for post-MCR modifications, further diversifying the molecular architecture. This "MCR/post-modification" strategy is a powerful tool in combinatorial chemistry and drug discovery.

Role as a Versatile Small Molecule Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds for biological screening. The structural and chemical attributes of this compound make it an excellent scaffold for generating such libraries.

The key features that contribute to its role as a versatile scaffold are:

Three Points of Diversity: As detailed previously, the aldehyde, iodo, and nitro groups serve as distinct handles for chemical modification, allowing for the systematic variation of substituents around the central phenyl ring.

Rigid Core: The aromatic ring provides a rigid and well-defined core, which is often desirable for effective binding to biological targets like enzymes and receptors.

Access to Privileged Structures: Its utility in synthesizing heterocyclic compounds means it can be used to build libraries based on known "privileged structures"—scaffolds that are known to bind to multiple biological targets.

Table 2: Scaffold Features of this compound for Medicinal Chemistry

| Feature | Implication for Medicinal Chemistry |

|---|---|

| Phenyl Ring | Provides a rigid core for orienting substituents in 3D space. |

| Iodo Group | Allows for the introduction of diverse aryl, alkyl, or heterocyclic groups via cross-coupling to explore the target's binding pocket. |

| Aldehyde Group | Can be converted to a variety of functional groups (amines, alcohols, alkenes) to modulate properties like solubility and hydrogen bonding capacity. |

By leveraging these features, medicinal chemists can systematically generate libraries of novel compounds derived from the this compound scaffold to explore structure-activity relationships (SAR) and identify new lead compounds for drug development.

Computational Chemistry and Theoretical Investigations of 3 Iodo 5 Nitrobenzaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic character of 3-Iodo-5-nitrobenzaldehyde is dominated by the interplay of its functional groups attached to the benzene (B151609) ring. The nitro group (-NO₂) and the iodine atom (-I) are strong electron-withdrawing groups, which significantly influences the electron density distribution across the aromatic system. The aldehyde group (-CHO) also acts as a deactivating, electron-withdrawing group.

Theoretical calculations, often performed using DFT methods like B3LYP, are crucial for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the iodine atom, which has lone pairs of electrons. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the π-antibonding system of the ring. This spatial separation of frontier orbitals is characteristic of a molecule with significant intramolecular charge transfer capabilities upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Properties

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.5 to 4.0 |

Note: These values are illustrative, based on DFT calculations for structurally similar iodonitrobenzene compounds, and can vary with the level of theory and basis set used. researchgate.netmdpi.com

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms at a molecular level. youtube.com For a molecule like this compound, theoretical investigations can predict the pathways of various reactions, such as nucleophilic aromatic substitution or the reduction of the aldehyde or nitro groups.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction enthalpies. This information reveals the kinetic and thermodynamic feasibility of a proposed mechanism. For instance, modeling the attack of a nucleophile on the aromatic ring would help identify the most likely site of substitution and the structure of the highest-energy transition state, which governs the reaction rate. While specific mechanistic studies on this compound are not widely published, the established computational methodologies provide a clear framework for such investigations.

Table 2: Conceptual Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15 to +25 (Illustrative) |

| Intermediate | A meta-stable species formed during the reaction | +5 to -5 (Illustrative) |

| Products | Final species formed after the reaction step | Varies (e.g., < 0 for an exothermic step) |

Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) spectra. acs.orgamazonaws.comfaccts.de For nitroaromatic compounds, the UV-Vis spectrum typically arises from n→π* and π→π* electronic transitions. researchgate.netresearchgate.net

Calculations for this compound would likely predict weak n→π* transitions at longer wavelengths, originating from the non-bonding electrons on the oxygen atoms of the nitro and aldehyde groups. researchgate.net More intense π→π* transitions, involving the delocalized electron system of the benzene ring, would be predicted at shorter wavelengths. researchgate.net

Similarly, vibrational spectra (Infrared and Raman) can be calculated by computing the harmonic frequencies of the molecule's normal modes. These theoretical spectra are invaluable for assigning specific absorption bands observed experimentally to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde or the symmetric and asymmetric stretches of the nitro group. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | ~1700 - 1720 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | ~1340 - 1360 |

| Aromatic Ring (C=C) | Stretching | ~1450 - 1600 |

| Carbon-Iodine (C-I) | Stretching | ~500 - 600 |

Note: Calculated frequencies are often systematically scaled to better match experimental values. researchgate.net

Quantification of Intermolecular Interaction Energies

The crystal packing and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. Computational chemistry allows for the precise quantification of the energies of these interactions. nih.govrsc.org Key interactions expected for this molecule include:

Halogen Bonding: A significant interaction is the halogen bond between the electrophilic region on the iodine atom (the σ-hole) and an electron-rich atom on a neighboring molecule, such as an oxygen atom of a nitro group (I···O). rsc.orgmdpi.com This type of interaction is directional and can play a crucial role in crystal engineering. mdpi.com

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or aldehydic C-H groups and the oxygen atoms of the nitro or aldehyde groups on adjacent molecules.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the withdrawing groups, facilitates offset face-to-face stacking interactions with neighboring rings.

Energy decomposition analysis can be used to parse the total interaction energy into components like electrostatic, exchange-repulsion, polarization, and dispersion forces, providing a deeper understanding of the nature of the bonding. rsc.org

Table 4: Typical Calculated Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Energy Range (kJ/mol) |

|---|---|---|

| Halogen Bond | C-I ··· O-N | -10 to -20 |

| Hydrogen Bond | C-H ··· O=C | -2 to -8 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | -5 to -15 |

Note: Energies are highly dependent on the specific geometry and computational method. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

While the benzene ring itself is rigid, this compound possesses conformational flexibility primarily through the rotation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the plane of the ring. A potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angles defining these rotations. youtube.comresearchgate.net

Such an analysis typically reveals that the most stable conformer (the global minimum on the PES) is planar, as this maximizes π-conjugation between the aldehyde group and the aromatic ring. The energy barriers to rotation can also be calculated, corresponding to the transition states where the functional groups are perpendicular to the ring. For substituted benzaldehydes, these rotational barriers provide insight into the molecule's structural dynamics. researchgate.net

Table 5: Conformational Energy Profile

| Conformation | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Planar Minimum | 0° or 180° | 0.0 | Most stable conformation, maximized conjugation. |

| Rotational Transition State | ~90° | 4.0 - 7.0 | Highest energy point during aldehyde group rotation. |

Note: Values are illustrative and based on typical energy barriers for substituted benzaldehydes.

Derivatization and Functionalization Strategies of 3 Iodo 5 Nitrobenzaldehyde

Synthesis of Novel Derivatives for Structure-Reactivity Studies

The presence of a reactive iodine atom makes 3-iodo-5-nitrobenzaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of various aryl, heteroaryl, and alkynyl moieties at the 3-position, providing a powerful tool for probing structure-reactivity relationships.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C(sp²)–C(sp²) bonds and has been employed to synthesize biaryl and heteroaryl-substituted benzaldehydes. While specific studies focusing solely on a broad range of this compound derivatives are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura reaction to iodo-benzaldehydes is well-established. For instance, various methods for the Suzuki cross-coupling of iodo-benzyloxy-benzaldehydes with thiophene-boronic and furan-boronic acids have been explored, yielding products in moderate to excellent yields depending on the catalytic system used. researchgate.neteurekaselect.com One effective system for such transformations involves the use of palladium acetate (B1210297), tri(o-tolyl)phosphine, and aqueous tripotassium phosphate in dimethoxyethane, which has been shown to afford products in yields ranging from 76-99% with thiophene-boronic acids. researchgate.neteurekaselect.com Another powerful catalytic system for the coupling of aryl iodides with heteroaryl boronic acids is tetrakis(triphenylphosphine)palladium(0) with aqueous cesium carbonate in dimethylformamide, providing desired products in yields of 75-93%. eurekaselect.com

The synthesis of a series of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids/esters using Pd(PPh₃)₄ and K₃PO₄ demonstrates the robustness of this methodology for creating diverse aldehyde-functionalized biaryl systems.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. The reactivity of the iodo group in this compound makes it a suitable candidate for Sonogashira coupling. General protocols for the Sonogashira coupling of aryl iodides with terminal alkynes often utilize catalysts like Pd(PPh₃)₂Cl₂ and a copper(I) salt in the presence of an amine base. organic-chemistry.org

Below is an interactive data table illustrating representative Suzuki-Miyaura and Sonogashira coupling reactions that could be applied to this compound based on analogous transformations.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | DME | aq. K₃PO₄ | Hypothetical | researchgate.neteurekaselect.com |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | DMF | aq. Cs₂CO₃ | 75-93 | eurekaselect.com |

| Suzuki-Miyaura | 3-Furanboronic acid | Pd(PPh₃)₄ | DMF | aq. Cs₂CO₃ | 75-93 | eurekaselect.com |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Hypothetical | organic-chemistry.org |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Hypothetical | organic-chemistry.org |

Note: Yields are based on similar reported reactions and are hypothetical for this compound.

These derivatization strategies provide access to a library of compounds with varying electronic and steric properties, which are essential for systematic structure-reactivity studies.

Chemo- and Regioselective Functional Group Manipulations

The presence of three distinct functional groups on the this compound scaffold presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is crucial for the targeted synthesis of complex molecules.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine in the presence of an aldehyde and an aryl iodide is a key transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro group reduction. commonorganicchemistry.com However, this method can also affect other reducible functional groups. For substrates where dehalogenation is a concern, Raney nickel is often a suitable alternative. commonorganicchemistry.com Chemical reducing agents can also offer high selectivity. For instance, sodium sulfide (Na₂S) can be used for the selective reduction of one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) and iron (Fe) or zinc (Zn) in acidic media are also effective for the mild reduction of nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

Manipulation of the Aldehyde Group: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to an alcohol. A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. For the reduction to an alcohol, sodium borohydride (NaBH₄) is a mild and selective reagent that typically does not reduce the nitro group or cleave the carbon-iodine bond under standard conditions. The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid, is also a possibility for this substrate under strong basic conditions. byjus.com

Reactions involving the Iodine Atom: Beyond cross-coupling reactions, the iodo group can be involved in other transformations. For example, intramolecular cyclization reactions can be designed where a nucleophilic group, introduced through modification of the aldehyde or after reduction of the nitro group, displaces the iodine atom to form a heterocyclic ring. This compound serves as a precursor in palladium-mediated intramolecular couplings to form heterocyclic systems, such as dibenzo[b,e]azepin-11-ones and tetrahydroisoquinolin-4-ols. vulcanchem.com In these syntheses, the nitro group can direct the regioselectivity of the cyclization. vulcanchem.com

The following table summarizes the potential for chemo- and regioselective manipulations of this compound.

| Functional Group | Transformation | Reagent/Condition | Potential Selectivity Issues |

| Nitro | Reduction to Amine | Fe / HCl | Generally selective over aldehyde and iodide. |

| Nitro | Reduction to Amine | SnCl₂ / HCl | Mild and selective. |

| Nitro | Reduction to Amine | H₂, Raney Ni | May avoid dehalogenation seen with Pd/C. |

| Aldehyde | Reduction to Alcohol | NaBH₄ | Selective over nitro and iodide. |

| Aldehyde | Oxidation to Carboxylic Acid | KMnO₄, CrO₃ | Requires careful control to avoid side reactions. |

| Iodine | Suzuki Coupling | Pd catalyst, Boronic acid, Base | Selective at the C-I bond. |

| Iodine | Sonogashira Coupling | Pd/Cu catalyst, Alkyne, Base | Selective at the C-I bond. |

Development of Catalytic Systems for Specific Transformations

The development of tailored catalytic systems is paramount for achieving high efficiency and selectivity in the functionalization of this compound.

Palladium Catalysis for Cross-Coupling: The efficiency of Suzuki-Miyaura and Sonogashira reactions is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. For Suzuki couplings involving iodo-benzaldehydes, systems like palladium acetate with phosphine ligands such as tri(o-tolyl)phosphine or tetrakis(triphenylphosphine)palladium(0) have proven effective. researchgate.neteurekaselect.com The choice of base, such as potassium carbonate or cesium carbonate, can also significantly influence the reaction outcome. eurekaselect.com

For Sonogashira couplings, the classic catalyst system is a combination of a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI. organic-chemistry.org The development of copper-free Sonogashira protocols is an active area of research to avoid issues associated with the copper co-catalyst.

Catalysis for Selective Reductions: While stoichiometric reagents are often used for the selective reduction of the nitro group, catalytic transfer hydrogenation represents a milder and more atom-economical approach. Catalytic systems, for instance, a nickel-catalyzed hydrosilylative reduction using Ni(acac)₂ and polymethylhydrosiloxane (PMHS), have been shown to be highly chemoselective for the reduction of nitro compounds to primary amines in the presence of other sensitive functional groups. rsc.org

Catalysis for Aldehyde Transformations: The catalytic oxidation of the aldehyde group can be achieved using various systems. For example, enzymatic catalysts, such as aldehyde oxidoreductases, offer high selectivity under mild conditions. nih.gov Similarly, catalytic reductions of aldehydes can be performed using transition metal catalysts with a hydrogen source.

The strategic application and development of these catalytic systems are crucial for unlocking the full synthetic potential of this compound as a versatile building block in organic synthesis.

Future Prospects and Emerging Research Avenues for 3 Iodo 5 Nitrobenzaldehyde

Exploration of Untapped Synthetic Potential

The current utility of 3-Iodo-5-nitrobenzaldehyde as a precursor in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems is well-documented. vulcanchem.com It serves as a key building block for complex molecular architectures such as dibenzo[b,e]azepin-11-ones and tetrahydroisoquinolin-4-ols. vulcanchem.com However, the full synthetic potential of this molecule is far from exhausted.

Future research is poised to explore its role in a wider array of synthetic strategies:

Multi-Component Reactions (MCRs): The aldehyde group is a prime candidate for participation in MCRs, such as the Passerini and Ugi reactions. This could enable the rapid, one-pot synthesis of diverse and complex molecules, including peptide mimics and drug-like scaffolds, by leveraging the reactivity of the aldehyde in concert with other reagents.

Diversity-Oriented Synthesis (DOS): The orthogonal reactivity of the iodo and nitro groups makes this compound an excellent starting point for DOS. The iodo group can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the nitro group can be reduced to an amine and further functionalized. vulcanchem.com This allows for the systematic creation of large, structurally diverse libraries of compounds for high-throughput screening in drug discovery.

Photoredox Catalysis: The electron-withdrawing nature of the nitro and aldehyde groups, combined with the presence of the heavy iodine atom, suggests that this compound could be a valuable substrate or precursor in photoredox-catalyzed reactions. Its unique electronic properties may facilitate novel single-electron transfer (SET) pathways, opening doors to new C-C and C-heteroatom bond-forming reactions under mild conditions.

| Potential Reaction Type | Key Functional Group(s) | Potential Outcome/Application |

| Multi-Component Reactions | Aldehyde | Rapid assembly of complex, drug-like molecules. |

| Diversity-Oriented Synthesis | Iodo, Nitro, Aldehyde | Creation of large chemical libraries for screening. |

| Photoredox Catalysis | Iodo, Nitro | Novel bond formations under mild, light-driven conditions. |

| Advanced Heterocycle Synthesis | All | Access to novel and complex heterocyclic ring systems. |

Applications in Advanced Materials Science and Photochemistry

While primarily explored in synthetic chemistry, the inherent properties of this compound suggest significant potential in materials science and photochemistry. vulcanchem.com The field of nitroaromatic photochemistry is known for unique photoinduced processes, including rapid intersystem crossing between singlet and triplet states and, in some cases, the photodissociation and release of nitric oxide. rsc.org

Emerging research avenues in this domain include:

Functional Polymer Synthesis: The aldehyde functionality can be used in polymerization reactions to create novel polymers. By incorporating this monomer into polymer backbones or as a pendant group, materials with tailored properties could be developed. For instance, the high refractive index of iodine and the polarizability of the nitro group could lead to polymers with interesting optical properties.

Photo-responsive Materials: Drawing on the known photochemistry of nitroaromatics, derivatives of this compound could be designed as photo-cages or photo-triggers. rsc.orgresearchgate.net Upon irradiation with light of a specific wavelength, the molecule could undergo a structural change or release a small molecule, making it a candidate for smart materials used in controlled-release systems or photolithography.

Nonlinear Optical (NLO) Materials: Organic molecules with strong electron donor and acceptor groups can exhibit significant NLO properties. The nitro group acts as a powerful electron-withdrawing group. Future research could involve synthesizing derivatives where the iodo group is replaced with a strong electron-donating group via cross-coupling, creating a "push-pull" electronic structure. Such compounds are promising candidates for second- and third-order NLO materials, which are vital for high-speed information processing and optical communications. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence (AI) offers powerful tools to accelerate discovery. Machine learning (ML) models can be trained on existing reaction data to predict outcomes, optimize conditions, and even propose entirely new synthetic pathways.

For this compound, AI and ML can be leveraged in several ways:

Reaction Outcome and Yield Prediction: AI models can be trained on datasets of reactions involving substituted benzaldehydes and aryl iodides. These models could then predict the most likely products and yields for novel reactions of this compound with new substrates, saving significant time and resources in the lab.

Retrosynthesis and Route Optimization: Computer-aided retrosynthesis tools can propose viable synthetic routes starting from simple precursors to create complex target molecules derived from this compound. AI can analyze vast reaction networks to identify the most efficient, cost-effective, and sustainable pathways.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties (e.g., specific biological activity or material characteristics) that incorporate the this compound scaffold. This accelerates the discovery of new drug candidates and functional materials by focusing synthetic efforts on compounds with the highest probability of success.

| AI/ML Application | Objective | Potential Impact on Research |

| Predictive Modeling | Forecast reaction outcomes, yields, and optimal conditions. | Reduces experimental trial-and-error; increases efficiency. |

| Retrosynthesis Planning | Identify novel and efficient synthetic pathways. | Accelerates the synthesis of complex target molecules. |

| Generative Design | Propose new molecules with desired functional properties. | Speeds up the discovery of new drugs and materials. |

Innovations in Sustainable Synthesis and Green Chemistry Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will increasingly focus on developing more sustainable synthetic methods, both for its production and its use as a reagent.

Key areas for innovation include:

Use of Greener Solvents: Many palladium-catalyzed coupling reactions rely on polar aprotic solvents that pose environmental and health risks. A major research goal is to adapt these syntheses to greener solvents such as water, ionic liquids, or bio-derived solvents like Cyrene.

Catalyst Efficiency and Recovery: While using catalytic reagents is superior to stoichiometric ones, future work will focus on developing more robust and recyclable catalytic systems. This includes creating heterogeneous catalysts that can be easily filtered out and reused, or homogeneous catalysts designed for recovery, minimizing heavy metal waste.

Energy Efficiency: Exploring synthetic routes that proceed at ambient temperature and pressure can significantly reduce the energy consumption and carbon footprint of processes involving this compound. Mechanochemistry (solvent-free reactions in a ball mill) and photochemical methods that operate at room temperature are promising avenues.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a powerful tool for innovation in medicine, materials, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Iodo-5-nitrobenzaldehyde with high purity?

- Methodological Answer : The synthesis typically involves electrophilic iodination of 5-nitrobenzaldehyde using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like acetic acid. Precise temperature control (0–5°C) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to decomposition. Confirm purity using TLC and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : Combine multiple techniques:

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and aldehyde (~2820 cm⁻¹, ~1720 cm⁻¹) groups.

- NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups; observe deshielding of the aldehyde proton (~10 ppm in ¹H NMR) and iodine’s inductive effect on aromatic protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature at m/z 127).

Discrepancies in data (e.g., unexpected splitting in NMR) may indicate rotational isomerism or impurities, necessitating recrystallization or alternative solvents .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphism in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is ideal for identifying polymorphs. Key steps:

- Grow crystals via slow evaporation in dichloromethane/hexane.

- Analyze dihedral angles between the nitro group and benzene ring; deviations >10° suggest distinct polymorphs (e.g., planar vs. non-planar conformers).

- Compare π-stacking interactions (centroid distances <4 Å indicate strong aromatic interactions). Reference analogous structures like 3-nitrobenzaldehyde (Polymorph I, centroid separation = 3.736 Å ).

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control Experiments : Test reactivity under varying conditions (e.g., Pd-catalyzed vs. Cu-mediated coupling). The electron-withdrawing nitro group may deactivate the iodo site in certain catalysts.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and identify steric/electronic barriers.

- In Situ Monitoring : Employ HPLC-MS to detect transient intermediates, such as aldehyde oxidation to carboxylic acid under basic conditions .

Q. How should researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and nitro group reduction.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce iodine toxicity .

Data Analysis and Interpretation

Q. How can researchers validate the thermal stability of this compound during DSC analysis?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) at 5°C/min under N₂. A sharp endothermic peak at 103–106°C (cf. 4-nitrobenzaldehyde ) indicates melting.

- Compare with thermogravimetric analysis (TGA): Mass loss >2% below 150°C suggests solvent retention or decomposition.

- Repeat under isothermal conditions (e.g., 100°C for 1 hr) to assess decomposition kinetics .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS.

- Docking Studies : For biological applications (e.g., enzyme inhibition), use AutoDock Vina to model aldehyde-nucleophile interactions.

- QSPR Models : Corrate substituent effects (Hammett σ constants) with observed reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.